Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate
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Overview
Description
Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is a chemical compound that belongs to the class of dihydroisoquinolinones. This compound is known for its unique structure, which includes an acetamido group, an oxo group, and a methyl ester group. It has garnered interest in various fields due to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of the desired cyclization products in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl groups.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride . The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-alkylated 3,4-dihydroisoquinolinone derivatives .
Scientific Research Applications
Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various pharmacologically active compounds.
Medicine: It is explored as a potential drug candidate due to its pharmacophore properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antidiabetic activities .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
N-alkylated tetrahydroisoquinolines: These compounds are also structurally related and undergo similar chemical reactions.
Uniqueness
Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which enhances its stability and biological activity. The presence of the acetamido and oxo groups contributes to its distinct pharmacological properties .
Properties
CAS No. |
63500-01-6 |
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Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-8(16)14-15-11(17)7-9-5-3-4-6-10(9)12(15)13(18)19-2/h3-6,12H,7H2,1-2H3,(H,14,16) |
InChI Key |
XPKPAJXNCLKOKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C(C2=CC=CC=C2CC1=O)C(=O)OC |
Origin of Product |
United States |
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